molecular formula C9H17O4P B14305882 Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate CAS No. 122057-59-4

Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate

Cat. No.: B14305882
CAS No.: 122057-59-4
M. Wt: 220.20 g/mol
InChI Key: YUIRNIZVYNTSTQ-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine group bonded to two acetate groups, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine to an unsaturated compound, followed by the reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the careful control of temperature and pressure to optimize the reaction conditions. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound .

Scientific Research Applications

Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphine group acts as a nucleophile, forming bonds with electrophilic metal centers. This interaction facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as:

Uniqueness

Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is unique due to its specific structural arrangement, which provides distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring precise control over chemical transformations .

Properties

CAS No.

122057-59-4

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)-propan-2-ylphosphanyl]acetate

InChI

InChI=1S/C9H17O4P/c1-7(2)14(5-8(10)12-3)6-9(11)13-4/h7H,5-6H2,1-4H3

InChI Key

YUIRNIZVYNTSTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CC(=O)OC)CC(=O)OC

Origin of Product

United States

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